molecular formula C18H23N7O2 B5519399 N-(2-furylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide

N-(2-furylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide

Cat. No.: B5519399
M. Wt: 369.4 g/mol
InChI Key: BUVLTMDSYYJPHC-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H23N7O2 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.19132300 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CB1 Cannabinoid Receptor Antagonism

A study has shown that certain pyrazole derivatives, including compounds similar to the one , act as potent antagonists of the CB1 cannabinoid receptor in the brain. These compounds have been used to help characterize cannabinoid receptor binding sites and could serve as pharmacological probes. Such antagonists may have therapeutic potential for mitigating the harmful effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Molecular Interaction Studies

Molecular interaction studies of similar compounds with the CB1 cannabinoid receptor reveal insights into their binding conformations and interactions. These studies are crucial for understanding how these compounds interact with the receptor and can guide the design of more effective receptor ligands (Shim et al., 2002).

Radioisotope Labeling

Research on radioisotope labeling of similar compounds has been conducted to enable tracking and imaging of these compounds within biological systems. Such methods are valuable for studying the in vivo behavior of these compounds and for potential diagnostic applications (Seltzman et al., 2002).

Antimicrobial Activity

Piperazine and triazolo-pyrazine derivatives, structurally related to the compound , have been synthesized and evaluated for antimicrobial activity. These studies are important for discovering new antimicrobial agents and understanding the structure-activity relationships of these compounds (Patil et al., 2021).

Drug Discovery

Similar compounds have been studied for their potential as drug candidates in various therapeutic areas. These studies involve synthesis, structure-activity relationship analysis, and evaluation of pharmacological properties (Strekowski et al., 2016).

In Vivo Imaging Applications

Synthesis and evaluation of related compounds for in vivo imaging applications, particularly in the context of neuroinflammation and other neurological conditions, have been explored. These compounds can be used as PET agents to image specific enzymes or receptors in the brain (Wang et al., 2018).

Metabolism Studies

Understanding the metabolism of diarylpyrazoles, a group that includes similar compounds, is essential for drug development. Such studies inform about the pharmacokinetics and potential metabolic pathways of these compounds (Zhang et al., 2005).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O2/c1-23-16(13-25-8-3-7-20-25)21-22-17(23)14-5-9-24(10-6-14)18(26)19-12-15-4-2-11-27-15/h2-4,7-8,11,14H,5-6,9-10,12-13H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVLTMDSYYJPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)C(=O)NCC3=CC=CO3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.